![molecular formula C13H10ClNO3 B14653079 [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid CAS No. 51362-28-8](/img/structure/B14653079.png)
[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid typically involves the reaction of 6-chloronicotinic acid with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety, often through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the chlorophenoxy group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
[6-(4-Bromophenoxy)pyridin-3-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
[6-(4-Methylphenoxy)pyridin-3-yl]acetic acid: Contains a methyl group instead of chlorine.
[6-(4-Nitrophenoxy)pyridin-3-yl]acetic acid: Features a nitro group in place of chlorine.
Uniqueness: The presence of the chlorophenoxy group in [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid imparts unique chemical properties, such as increased reactivity and specific binding affinity to certain biological targets. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51362-28-8 |
|---|---|
Molekularformel |
C13H10ClNO3 |
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
2-[6-(4-chlorophenoxy)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-2-4-11(5-3-10)18-12-6-1-9(8-15-12)7-13(16)17/h1-6,8H,7H2,(H,16,17) |
InChI-Schlüssel |
WFBFEHZRZNIZHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
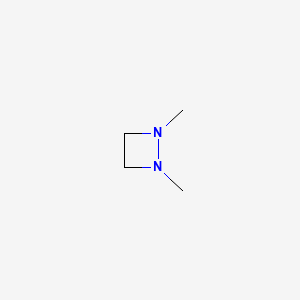



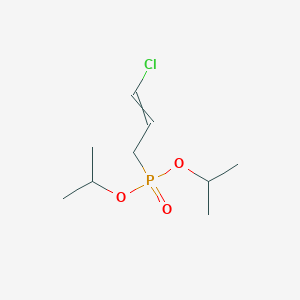
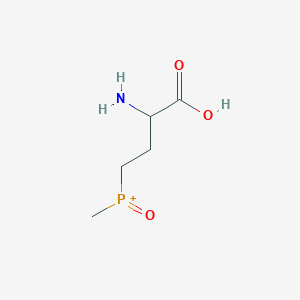
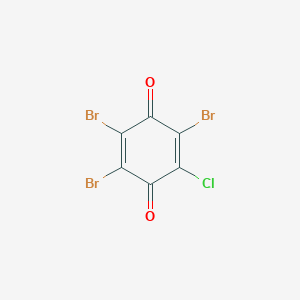
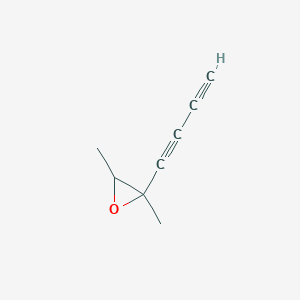

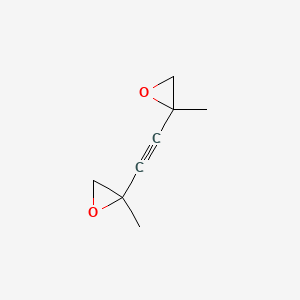
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
